2-bromo-3-methoxybutane

Description

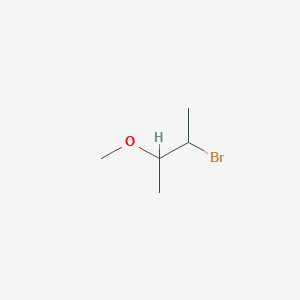

2-Bromo-3-methoxybutane (C₅H₁₁BrO) is a halogenated ether characterized by a bromine atom at the second carbon and a methoxy group (-OCH₃) at the third carbon of a butane chain. This compound serves as a versatile building block in organic synthesis, particularly in nucleophilic substitution reactions (e.g., SN2 mechanisms) and in the preparation of complex ethers or alcohols. Its reactivity is influenced by the electron-donating methoxy group and the leaving-group ability of bromine, which can be modulated by steric and electronic effects due to the substituents’ positions .

Properties

IUPAC Name |

2-bromo-3-methoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-4(6)5(2)7-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFFVQPIBJUTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313928 | |

| Record name | 2-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24618-36-8 | |

| Record name | 2-Bromo-3-methoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24618-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methoxybutane can be synthesized through several methods. One common method involves the bromination of 3-methoxybutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxybutane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): This reaction involves the substitution of the bromine atom with a nucleophile, such as hydroxide ion (OH-) or methoxide ion (CH3O-), resulting in the formation of 3-methoxy-2-butanol or 2-methoxy-3-butanol.

Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes, such as 2-methoxy-2-butene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used, and the reaction is often carried out at elevated temperatures.

Major Products

Nucleophilic Substitution: 3-Methoxy-2-butanol or 2-methoxy-3-butanol.

Elimination: 2-Methoxy-2-butene.

Scientific Research Applications

2-Bromo-3-methoxybutane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with biological activity.

Material Science: It is used in the preparation of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-3-methoxybutane in chemical reactions involves the formation of a transition state where the bromine atom is replaced by a nucleophile or eliminated to form a double bond. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom and the formation of a new bond . In elimination reactions, the base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the release of the bromine atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural isomers of 2-bromo-3-methoxybutane, such as 1-bromo-2-methoxybutane and 2-bromo-1-methoxybutane, exhibit distinct physicochemical and economic properties due to variations in substituent positioning. Below is a detailed analysis:

Structural and Economic Comparison

| Compound | Substituent Positions | Price (50 mg) | Price (500 mg) | Source |

|---|---|---|---|---|

| This compound | Br at C2, -OCH₃ at C3 | €941.00 | €2,845.00 | CymitQuimica |

| 1-Bromo-2-methoxybutane | Br at C1, -OCH₃ at C2 | €529.00 | €1,440.00 | CymitQuimica |

| 2-Bromo-1-methoxybutane | Br at C2, -OCH₃ at C1 | €478.00 | €1,310.00 | CymitQuimica |

Key Observations:

- Cost Disparity: this compound is significantly more expensive than its isomers, suggesting higher synthesis complexity or lower commercial demand .

Research and Industrial Implications

While direct academic studies on these isomers are scarce, structural analogies suggest that This compound is prioritized in reactions requiring regioselective control, such as asymmetric synthesis or cascade cyclizations. Its higher cost may reflect specialized use cases, whereas cheaper isomers (e.g., 1-bromo-2-methoxybutane) are likely employed in bulk reactions. Further research is needed to explore catalytic systems that mitigate steric effects in this compound, optimizing its utility in fine chemical synthesis.

Biological Activity

2-Bromo-3-methoxybutane (C5H11BrO) is an organic compound classified as an alkyl halide, specifically a bromoether. Its biological activity has been the focus of various studies, particularly regarding its mechanisms of action and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including reaction mechanisms, cytotoxic effects, and relevant case studies.

- Molecular Formula : C5H11BrO

- Molecular Weight : 179.05 g/mol

- Structure :

The biological activity of this compound can be understood through its reactivity as an alkyl halide. The compound primarily undergoes nucleophilic substitution reactions, which can follow either SN1 or SN2 mechanisms depending on the reaction conditions and the nature of the nucleophile.

-

SN1 Mechanism :

- Involves the formation of a carbocation intermediate after the departure of the bromide ion (Br⁻).

- The secondary carbocation formed can rearrange to a more stable tertiary carbocation, influencing the product distribution during hydrolysis.

-

SN2 Mechanism :

- A direct nucleophilic attack occurs at the carbon bonded to bromine, leading to the simultaneous displacement of Br⁻.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic activity against various human tumor cell lines. Notably, it has been shown to affect cell viability and induce apoptosis in cancer cells. The following table summarizes findings from studies on its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 20 | Disruption of cell cycle progression |

| A549 (lung cancer) | 25 | Activation of caspase-dependent pathways |

Case Studies

- Hydrolysis Reactions :

- Solvolysis Studies :

- Cytotoxicity in Tumor Cells :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.